2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Overview
Description
2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a protected carbohydrate derivative, specifically a benzylated form of D-galactopyranose. This compound is often used in organic synthesis, particularly in the preparation of glycosyl donors and other carbohydrate derivatives. The benzyl groups serve as protecting groups, which can be removed under specific conditions to yield the free sugar.
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a derivative of D-galactopyranose . It is primarily used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .
Mode of Action
The compound can be converted into glycosyl donors (e.g., trichloroacetimidates) or used directly as donors . It can also serve as a substrate for nucleophilic addition reactions . The galactose hemiacetal may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of important d-glucopyranosyl derivatives for glucosylation and other reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug it is used to synthesize. As an intermediate, it contributes to the overall therapeutic effects of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose typically involves the benzylation of D-galactopyranose. The process generally includes the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reaction vessels, more efficient purification techniques, and sometimes continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free sugar.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing benzyl groups.
Substitution: Various nucleophiles can be used to substitute the benzyl groups, depending on the desired product.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Free D-galactopyranose.
Substitution: Various substituted galactopyranose derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosyl donors.
Biology: The compound is used in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including those used in the treatment of diseases like cancer and diabetes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from D-glucose.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Uses acetyl groups instead of benzyl groups for protection.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another acetylated derivative of D-galactopyranose.
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-galactopyranose is unique due to its benzyl protecting groups, which provide stability during chemical reactions and can be selectively removed. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosyl donors.
Properties
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-BJPULKCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224584 | |
Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-24-9 | |
Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6386-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,4,6-Tetra-O-benzyl-D-galactopyranose useful in the synthesis of other compounds?
A: this compound serves as a valuable precursor in synthesizing various compounds, particularly α-D-galactopyranosides. Its benzyl protecting groups allow for selective deprotection and further modifications at specific hydroxyl positions. []
Q2: How efficient is this compound in glycosylation reactions?
A: The efficiency of this compound in glycosylation reactions is significantly enhanced by employing a catalyst system comprising Sn(OTf)2-Me3SiCl and lithium perchlorate. This combination enables the stereoselective synthesis of α-D-galactopyranosides in good yields with high stereoselectivities. []
Q3: What are the potential applications of α-D-galactopyranosides synthesized using this compound?
A: While the provided research primarily focuses on the synthesis methodology, α-D-galactopyranosides are crucial in various biological processes. They can act as substrates or inhibitors for enzymes involved in carbohydrate metabolism and cell signaling. Therefore, synthesizing these molecules using this compound can contribute to developing tools for studying these processes and potential therapeutic agents. []
Q4: Can this compound be used to synthesize other types of compounds besides α-D-galactopyranosides?
A: Yes, this compound serves as a starting material for synthesizing D-galactopyranosylphosphonic acids. These compounds are potential inhibitors of galactosyltransferases, enzymes involved in constructing complex carbohydrates. []
Q5: Were the synthesized D-galactopyranosylphosphonic acids effective inhibitors of galactosyltransferases?
A: The research indicated that while D-galactopyranosylphosphonic acids showed some inhibition of α-1,3- and β-1,4-galactosyltransferases, their effectiveness was limited. Further structural modifications and optimization might be required to enhance their inhibitory potency. []
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